(s)-2-Amino-5-cyclohexylpentanoic acid
Overview
Description
(s)-2-Amino-5-cyclohexylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthases
(S)-2-Amino-5-cyclohexylpentanoic acid has been explored for its potential in inhibiting nitric oxide synthases (NOS). In particular, studies have focused on its analogs, such as S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, which have been used as lead compounds. These compounds have shown potency in inhibiting various forms of NOS, including rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).
Role in Constituent Amino Acids in Toxins
Another area of research involves the synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. These compounds have been synthesized and studied for their properties and potential applications (Shimohigashi et al., 1976).
Asymmetric Synthesis of α-Amino Acids
The compound has also been utilized in the efficient asymmetric synthesis of α-amino acids. For example, the transformation of cyclo (Δaminoacyl-L-Ala) to cyclo (L-aminoacyl-L-Ala) demonstrated high chiral induction, highlighting its use in the synthesis of pure L-Leu, L-Aba, and L-App (Kanmera et al., 1980).
Isolation from Mushroom Extracts
2-Amino-5-chloro-4-pentenoic acid, a related compound, was isolated from the mushroom Amanita cokeri. Its toxicity was studied against various organisms, showcasing its potential in ecological and biological research (Drehmel & Chilton, 2002).
Metabolic Studies
The metabolism of related amino acid derivatives, like 1-amino cyclo pentane-1-carboxylic acid, has been investigated in normal and tumor-bearing mice. This research provides insights into the distribution, excretion, and metabolism of these compounds in biological systems (Sterling et al., 1962).
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids
Studies have also been conducted on the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, exploring their roles in natural products, antibiotics, and as precursors for pharmacologically interesting compounds (Kiss & Fülöp, 2014).
properties
IUPAC Name |
(2S)-2-amino-5-cyclohexylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVZSMPEFXNLH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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